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molecular formula C16H17N B026936 1-Benzhydrylazetidine CAS No. 107128-00-7

1-Benzhydrylazetidine

Cat. No. B026936
M. Wt: 223.31 g/mol
InChI Key: AZHWVHNIAGJINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04966979

Procedure details

To A solution of 6.9 kg (50 moles) of potassium carbonate in 7.5 liters of water was added 18.5 liters of 1-butanol, 7.85 kg (50 moles) of 1-bromo-3-chloropropane and 5.18 kg (25 moles) of benzhydrylamine (97% purity with 10% toluene as a residual solvent). The reaction mixture was heated to 100° C. externally with steam and stirred slowly under a nitrogen gas atmosphere overnight. About 12 liters of water was added to the mixture to dissolve some inorganic salt precipitate. The layers were separated and organic layer was distilled under reduced pressure to remove about 18 liters of butanol and water. To the residue was added 1.5 liters of methanol and the resulting mixture was stirred slowly while cooling down to room temperature. The white solid was collected by filtration, rinsed twice with 700 ml portions of methanol and dried in a vacuum oven to give 4.2 kg (75%) of product, m.p. 107°-109° C. The NMR analysis obtained was as follows:
Quantity
6.9 kg
Type
reactant
Reaction Step One
Quantity
18.5 L
Type
reactant
Reaction Step One
Quantity
7.85 kg
Type
reactant
Reaction Step One
Quantity
5.18 kg
Type
reactant
Reaction Step One
Name
Quantity
7.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
12 L
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH2:7](O)[CH2:8][CH2:9]C.BrCCCCl.[CH:17]([NH2:30])([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O.C1(C)C=CC=CC=1>[CH:17]([N:30]1[CH2:9][CH2:8][CH2:7]1)([C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
6.9 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
18.5 L
Type
reactant
Smiles
C(CCC)O
Name
Quantity
7.85 kg
Type
reactant
Smiles
BrCCCCl
Name
Quantity
5.18 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N
Name
Quantity
7.5 L
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
12 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred slowly under a nitrogen gas atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve some inorganic salt precipitate
CUSTOM
Type
CUSTOM
Details
The layers were separated
DISTILLATION
Type
DISTILLATION
Details
organic layer was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove about 18 liters of butanol and water
ADDITION
Type
ADDITION
Details
To the residue was added 1.5 liters of methanol
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred slowly
TEMPERATURE
Type
TEMPERATURE
Details
while cooling down to room temperature
FILTRATION
Type
FILTRATION
Details
The white solid was collected by filtration
WASH
Type
WASH
Details
rinsed twice with 700 ml portions of methanol
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 kg
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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